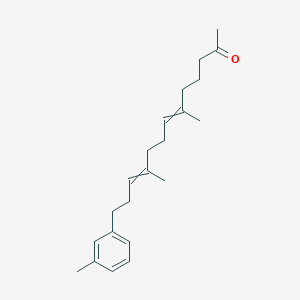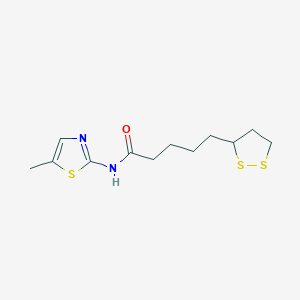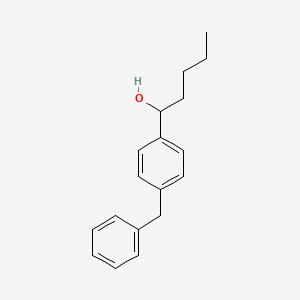
6,10-Dimethyl-13-(3-methylphenyl)trideca-6,10-dien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,10-Dimethyl-13-(3-methylphenyl)trideca-6,10-dien-2-one is an organic compound with the molecular formula C22H32O This compound is characterized by its unique structure, which includes a tridecadienone backbone with dimethyl and methylphenyl substituents
Vorbereitungsmethoden
The synthesis of 6,10-Dimethyl-13-(3-methylphenyl)trideca-6,10-dien-2-one can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can be optimized to achieve high yields and purity of the desired product.
Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes, with additional steps for purification and quality control to ensure consistency and compliance with industry standards.
Analyse Chemischer Reaktionen
6,10-Dimethyl-13-(3-methylphenyl)trideca-6,10-dien-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the ketone group to an alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methylphenyl group. Halogenation, nitration, and sulfonation are examples of such reactions, often using reagents like halogens, nitric acid, and sulfuric acid, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
6,10-Dimethyl-13-(3-methylphenyl)trideca-6,10-dien-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its effects on various biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites.
Wirkmechanismus
The mechanism of action of 6,10-Dimethyl-13-(3-methylphenyl)trideca-6,10-dien-2-one involves its interaction with specific molecular targets and pathways. The compound’s conjugated dienone structure allows it to participate in various chemical reactions, influencing biological processes through its effects on enzymes, receptors, and other proteins. Detailed studies are required to elucidate the precise molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
6,10-Dimethyl-13-(3-methylphenyl)trideca-6,10-dien-2-one can be compared with other similar compounds, such as:
5,9-Undecadien-2-one, 6,10-dimethyl-: This compound shares a similar dienone structure but lacks the methylphenyl group, resulting in different chemical and biological properties.
6,10-Dimethyl-5,9-undecadien-2-one: Another related compound with a simpler structure, used in various chemical applications.
Eigenschaften
CAS-Nummer |
917612-37-4 |
|---|---|
Molekularformel |
C22H32O |
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
6,10-dimethyl-13-(3-methylphenyl)trideca-6,10-dien-2-one |
InChI |
InChI=1S/C22H32O/c1-18(11-6-14-21(4)23)9-5-10-19(2)12-7-15-22-16-8-13-20(3)17-22/h8-9,12-13,16-17H,5-7,10-11,14-15H2,1-4H3 |
InChI-Schlüssel |
JHLXSELYLWJKAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)CCC=C(C)CCC=C(C)CCCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-(N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate](/img/structure/B12616843.png)


![3'-Nitro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12616855.png)


![4,4-dimethyl-14-(2-morpholin-4-ylethyl)-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one](/img/structure/B12616875.png)


![4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12616909.png)
![4-[(E)-{4-[4-(4-Aminophenoxy)butoxy]phenyl}diazenyl]benzonitrile](/img/structure/B12616915.png)



